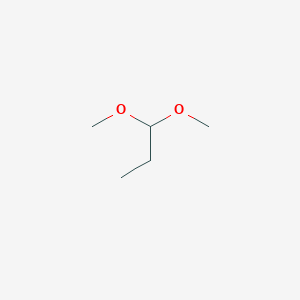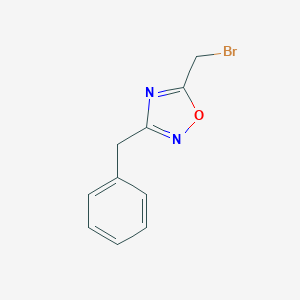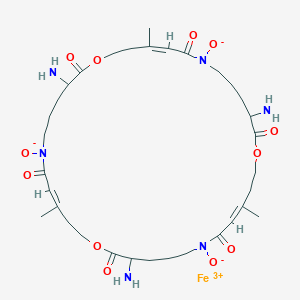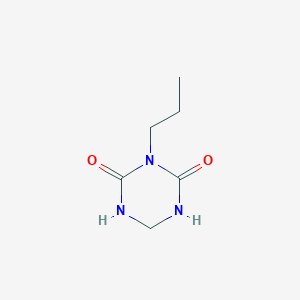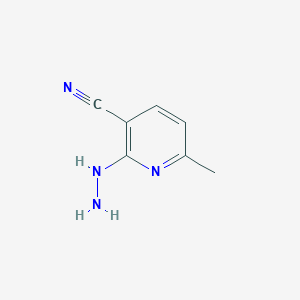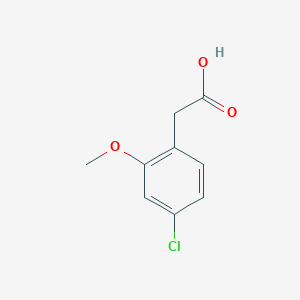
2-(4-Chloro-2-methoxyphenyl)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Chloro-2-methoxyphenyl)acetic acid often involves regioselective halogenation and the use of bromine or chlorination agents in acetic acid, yielding high product purity and specificity. For instance, the synthesis of a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was achieved through regioselective bromination, indicating that similar methodologies could be applicable for synthesizing 2-(4-Chloro-2-methoxyphenyl)acetic acid with an emphasis on controlling regiochemistry and the electronic effects of substituents (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(4-Chloro-2-methoxyphenyl)acetic acid reveals significant insights into the spatial arrangement and electronic environment of such molecules. For example, in the structure of (3-Methoxyphenyl)acetic acid, dimers are formed in the crystalline state via O—H⋯O hydrogen bonds, suggesting that similar hydrogen-bonding patterns may exist in 2-(4-Chloro-2-methoxyphenyl)acetic acid, contributing to its solid-state behavior and potentially affecting its reactivity and solubility (Choudhury & Row, 2002).
Chemical Reactions and Properties
Chemical reactivity studies on derivatives of 2-(4-Chloro-2-methoxyphenyl)acetic acid indicate a broad range of possible reactions, including acylation and cyclization, which can lead to a diverse array of functionalized compounds. For instance, acylation of amines with related acyl chlorides has been demonstrated, offering pathways to new amides and heterocyclic compounds, which could also apply to 2-(4-Chloro-2-methoxyphenyl)acetic acid derivatives (Arutjunyan et al., 2013).
Applications De Recherche Scientifique
-
Herbicide Ionic Liquids
- Field : Agriculture
- Application : It’s used in the synthesis of herbicidal ionic liquids .
- Method : The compound is used to create ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation .
- Results : The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
-
Biomarker for Non-Small Cell Lung Cancer (NSCLC)
- Field : Medical Research
- Application : 2-(4-Methoxyphenyl)acetic acid, a similar compound, is a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls .
- Method : The compound is detected in plasma samples from patients and healthy controls .
- Results : The presence of this compound in plasma can help in the diagnosis of NSCLC .
- Synthesis of Apixaban
- Field : Pharmaceutical Chemistry
- Application : It’s used as an intermediate in the synthesis of Apixaban , a novel oral anticoagulant drug .
- Method : The compound is used to synthesize a key intermediate in the production of Apixaban .
- Results : Apixaban is a Factor Xa inhibitor that prevents blood clot formation .
- Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : The compound can be used to synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
Safety And Hazards
- Toxicity : While toxicity data may vary, caution should be exercised when handling this compound. Always follow proper safety protocols and use appropriate protective equipment.
- Environmental Impact : As with any chemical, its environmental impact should be considered during use and disposal.
Orientations Futures
Future research on 2-(4-Chloro-2-methoxyphenyl)acetic acid should focus on:
- Biological Activity : Investigating its potential as a herbicide or other applications.
- Synthetic Optimization : Developing more efficient and sustainable synthetic routes.
- Structural Modifications : Exploring derivatives with enhanced properties.
Propriétés
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJIWCMQVOEXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289437 | |
| Record name | 4-Chloro-2-methoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methoxyphenyl)acetic acid | |
CAS RN |
170737-95-8 | |
| Record name | 4-Chloro-2-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170737-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

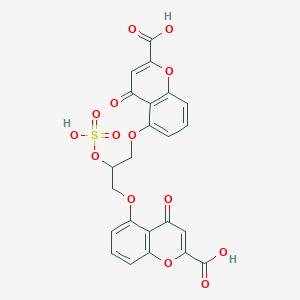
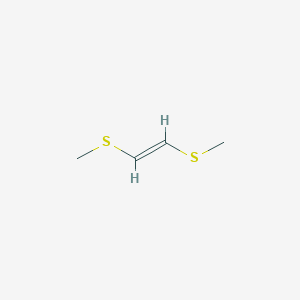
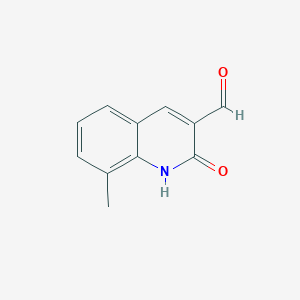
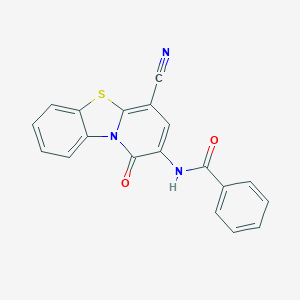
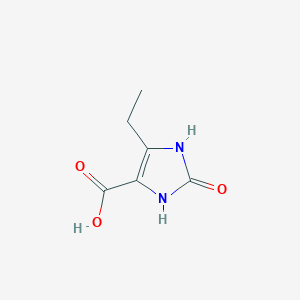
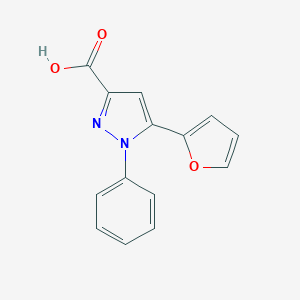
![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
